molecular formula C14H17N3O B7458919 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

Cat. No. B7458919
M. Wt: 243.30 g/mol
InChI Key: CPZPDXPKTRZWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as JNJ-54175446, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and is synthesized through a multistep process. In

Mechanism of Action

The mechanism of action of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the inhibition of beta-secretase. Beta-secretase is an enzyme that is involved in the production of beta-amyloid, a protein that is found in the brains of Alzheimer's patients. By inhibiting the activity of beta-secretase, this compound can reduce the production of beta-amyloid and potentially slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of beta-secretase and reduce the production of beta-amyloid. In vivo studies have shown that this compound can cross the blood-brain barrier and reduce the levels of beta-amyloid in the brains of mice. These findings suggest that this compound has the potential to be an effective treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is that it has been shown to be effective in inhibiting beta-secretase and reducing the production of beta-amyloid in vitro and in vivo. This makes it a promising candidate for the development of Alzheimer's disease treatments. However, one of the limitations of this compound is that it has not yet been tested in clinical trials. Further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One direction is the development of more potent and selective beta-secretase inhibitors. Another direction is the study of the potential therapeutic applications of this compound for other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves a multistep process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 1,3,5-trimethylpyrazole to produce 3-nitro-4-(1,3,5-trimethylpyrazol-4-yl)benzoic acid. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the acylation of the amino group with 3-methylbenzoyl chloride to produce this compound.

Scientific Research Applications

3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential therapeutic applications. One of the main areas of research is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that is found in the brains of Alzheimer's patients. By inhibiting the activity of beta-secretase, this compound can reduce the production of beta-amyloid and potentially slow the progression of Alzheimer's disease.

properties

IUPAC Name

3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9-6-5-7-12(8-9)14(18)15-13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZPDXPKTRZWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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